1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate
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Overview
Description
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate, also known by its MDL number MFCD04973311, is an organic compound with the chemical formula C₂₃H₃₃BF₄N₂. It is a crystalline substance with a melting point of 282°C . This compound is primarily used in synthetic organic chemistry, particularly in cross-coupling reactions using transition metal catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate typically involves the reaction of 1-adamantylamine with imidazole in the presence of a suitable base. The resulting imidazolium salt is then treated with tetrafluoroboric acid to yield the final product . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding imidazolium salts.
Reduction: Reduction reactions are less common but possible under specific conditions.
Substitution: Commonly undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Mild reducing agents such as sodium borohydride.
Substitution: Nucleophiles like halides, thiols, or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazolium salts, while substitution reactions can produce a variety of substituted imidazolium derivatives .
Scientific Research Applications
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate has a wide range of applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate involves its role as a ligand in catalytic processes. It coordinates with transition metals, stabilizing the metal center and facilitating the catalytic cycle. The molecular targets include various transition metals like palladium, nickel, and copper, which are commonly used in cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Di(1-adamantyl)imidazolium chloride
- 1,3-Bis(1-adamantyl)imidazolium bromide
- 1,3-Bis(1-adamantyl)imidazolium hexafluorophosphate
Uniqueness
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate is unique due to its high thermal stability and effectiveness as a ligand in catalytic processes. Its tetrafluoroborate anion provides additional stability compared to other halide-based imidazolium salts .
Properties
CAS No. |
286014-41-3 |
---|---|
Molecular Formula |
C23H33N2+ |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1,3-bis(1-adamantyl)imidazol-1-ium |
InChI |
InChI=1S/C23H33N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h1-2,15-21H,3-14H2/q+1 |
InChI Key |
SAYJSSIMFYICKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
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